molecular formula C18H26N6O2 B2998836 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189434-07-7

2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2998836
Numéro CAS: 2189434-07-7
Poids moléculaire: 358.446
Clé InChI: SCUQOUITBACWGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a pyridazinone core substituted with a 1,2,4-triazole moiety and a piperidine ring modified with a tetrahydropyran (oxane) group. Its molecular formula is C18H26N6O2, with a molecular weight of 358.44 g/mol (approximated from analogs in ).

Propriétés

IUPAC Name

2-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c25-18-5-4-17(24-14-19-13-20-24)21-23(18)11-15-6-8-22(9-7-15)12-16-3-1-2-10-26-16/h4-5,13-16H,1-3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUQOUITBACWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one , identified by its CAS number 2097890-93-0 , belongs to a class of compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H27N5O2C_{19}H_{27}N_{5}O_{2} with a molecular weight of approximately 357.4 g/mol . The structure features a dihydropyridazinone core substituted with both a triazole and a piperidine moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown inhibitory action against DHFR, which plays a crucial role in DNA synthesis. By inhibiting DHFR, these compounds can disrupt the proliferation of cancer cells .
  • Tyrosine Kinases : The presence of the piperidine ring suggests potential interactions with tyrosine kinases involved in cell signaling pathways related to cancer and other diseases .
  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Preliminary studies indicate that compounds with similar structures exhibit varying degrees of activity against microbial pathogens .

Biological Activity Data

A summary of biological activities and relevant findings related to this compound is presented in the following table:

Activity TypeObserved EffectReference
DHFR InhibitionHigh affinity inhibition leading to reduced DNA synthesis
Tyrosine Kinase InhibitionPotential reduction in tumor growth through modulation of signaling pathways
Antimicrobial ActivityModerate activity against Staphylococcus aureus and Enterococcus faecalis

Case Studies

Several studies have investigated the biological effects of compounds structurally related to 2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one:

  • Antitumor Activity : Research has demonstrated that similar triazole derivatives exhibit significant antitumor effects in various cancer models by inhibiting DHFR and disrupting nucleotide synthesis essential for cancer cell proliferation .
  • Antimicrobial Studies : A study evaluating 1,2,4-triazole derivatives found that certain analogs displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the structure can enhance efficacy against specific pathogens .
  • Pharmacokinetics and Toxicology : Investigations into pharmacokinetic profiles indicated that compounds with similar scaffolds show favorable absorption and distribution characteristics, although further studies are needed to assess long-term toxicity and metabolic pathways .

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

  • Positional Isomerism : The oxane substituent’s position (2- vs. 4-) requires further study to evaluate pharmacokinetic differences.
  • Fluorination vs. Hydroxylation : Fluorinated analogs () show higher metabolic stability, while hydroxylated variants () may improve solubility.
  • Biological Targets: The pyridazinone core in the target compound is understudied compared to established triazole antifungals (–7).

Q & A

Q. Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Final compound purity ≥95% can be achieved using preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: What analytical techniques are critical for structural validation and impurity profiling?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regiochemistry of the triazole ring and dihydropyridazinone tautomerism. Pay attention to coupling constants for stereochemical assignments (e.g., piperidine chair conformation) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+: ~402.2 Da) .
  • HPLC-PDA/MS : Detect impurities (e.g., residual starting materials, oxidation byproducts). Gradient conditions: 10–90% acetonitrile in 20 min, 0.1% formic acid .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; similar pyridazinone derivatives have been structurally validated this way .

Advanced: How to design a structure-activity relationship (SAR) study targeting kinase inhibition?

Methodological Answer:

  • Variable Substituents : Systematically modify:
    • Piperidine-oxane moiety : Replace oxane with tetrahydropyran or cyclohexane to assess steric effects .
    • Triazole position : Compare 1,2,4-triazole vs. 1,2,3-triazole for hydrogen-bonding interactions .
  • Biological Assays :
    • Screen against kinase panels (e.g., EGFR, ALK, CDK2) using fluorescence polarization assays .
    • Measure IC50_{50} values in triplicate; use ATP concentration at KmK_m (e.g., 10 µM) to avoid false positives .
  • Data Interpretation : Correlate logP (calculated via ChemAxon) with cellular permeability. Compounds with cLogP 2–3 show optimal balance .

Advanced: How to resolve contradictions in reported biological activity (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Assay Conditions : Variability in buffer pH (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) can alter ionization states, affecting binding .
  • Compound Integrity : Verify purity via LC-MS; trace impurities (e.g., residual TFA) may inhibit off-target kinases .
  • Cell-Based vs. Biochemical Assays : Discrepancies may arise from cell membrane permeability differences. Use parallel assays (e.g., in vitro kinase + cell proliferation) .
  • Statistical Rigor : Apply ANOVA to data from ≥3 independent experiments; report standard deviations. Split-plot experimental designs (as in agricultural studies) can control batch variability .

Advanced: What computational methods predict metabolic stability and toxicity risks?

Methodological Answer:

  • Metabolism Prediction :
    • Use CYP450 docking simulations (AutoDock Vina) to identify oxidation hotspots (e.g., piperidine N-methylation susceptibility) .
    • GLIDE Schrödinger : Model interactions with hERG channels to assess cardiotoxicity risk .
  • In Vitro Validation :
    • Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life (t1/2t_{1/2}) .
    • Ames test (TA98 strain) for mutagenicity screening .

Advanced: How to optimize solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts (common for piperidine derivatives) to enhance aqueous solubility .
  • Co-solvent Systems : Use 10% DMSO/90% saline for IV administration; validate stability via HPLC over 24h .
  • Prodrug Strategy : Introduce phosphate esters at the pyridazinone oxygen; cleaved in vivo by phosphatases .

Advanced: What strategies mitigate off-target effects in CNS applications?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration :
    • Calculate polar surface area (PSA); aim for <90 Ų (predicted via MarvinSketch) .
    • In situ perfusion assay (rat model) to measure KinK_{in} .
  • Selectivity Profiling :
    • Screen against GPCR panels (e.g., serotonin 5-HT2A_{2A}, dopamine D2) to exclude CNS side effects .

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